Tetrahydro-indolizine-1,3-dione
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Overview
Description
Tetrahydro-indolizine-1,3-dione is a chemical compound with the molecular formula C8H11NO2 . It is a main product in the field of chemistry .
Synthesis Analysis
Indolizine, a nitrogen-containing heterocycle, serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been developed using radical-induced synthetic approaches . These approaches are gaining attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Molecular Structure Analysis
The molecular weight of Tetrahydro-indolizine-1,3-dione is 153.18 . It is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids .Chemical Reactions Analysis
Indolizine is a versatile building block used in numerous applications . Many approaches for their synthesis have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention .Physical And Chemical Properties Analysis
Tetrahydro-indolizine-1,3-dione has a boiling point of 326.8ºC at 760 mmHg and a density of 1.22g/cm3 .Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of indolizines, including Tetrahydro-indolizine-1,3-dione, is a topic of ongoing research . Researchers are developing novel approaches for the synthesis of indolizine and its derivatives . The future of Tetrahydro-indolizine-1,3-dione lies in its potential applications in various research fields .
properties
IUPAC Name |
6,7,8,8a-tetrahydro-5H-indolizine-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-5-8(11)9-4-2-1-3-6(7)9/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMWZAXLPCICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydroindolizine-1,3(2H,5H)-dione |
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